molecular formula C19H25N3OS B11235141 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11235141
M. Wt: 343.5 g/mol
InChI Key: QKSRFUAVFFFDHR-UHFFFAOYSA-N
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Description

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds

Properties

Molecular Formula

C19H25N3OS

Molecular Weight

343.5 g/mol

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C19H25N3OS/c1-14-7-6-10-17(15(14)2)21-18(23)13-24-19-20-11-12-22(19)16-8-4-3-5-9-16/h6-7,10-12,16H,3-5,8-9,13H2,1-2H3,(H,21,23)

InChI Key

QKSRFUAVFFFDHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3CCCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides, aromatic, and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Enviroxime: An antiviral agent.

    Astemizole: An antihistaminic agent.

    Omeprazole: An antiulcer agent.

    Pantoprazole: An antiulcer agent.

    Thiabendazole: An antihelmintic agent.

    Nocodazole: An antinematodal agent.

    Metronidazole: A bactericidal agent.

    Azathioprine: An anti-rheumatoid arthritis agent.

Uniqueness

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the cyclohexyl and dimethylphenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .

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